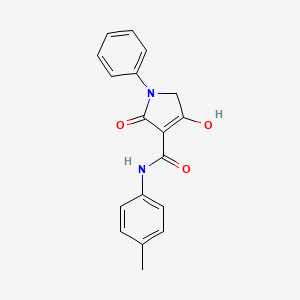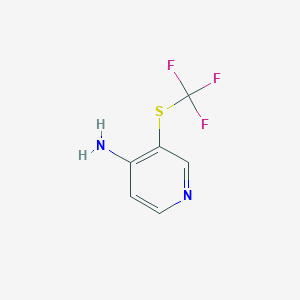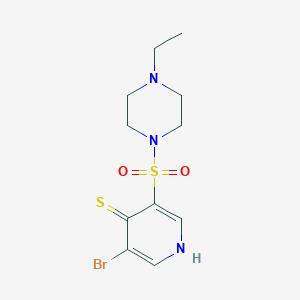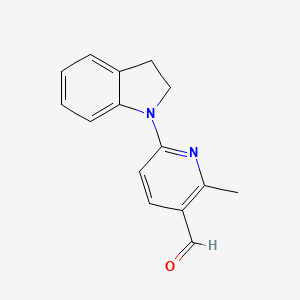
4-Hydroxy-2-oxo-1-phenyl-N-(p-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ヒドロキシ-2-オキソ-1-フェニル-N-(p-トリル)-2,5-ジヒドロ-1H-ピロール-3-カルボキサミドは、ピロール誘導体のクラスに属する合成有機化合物です。この化合物は、ヒドロキシ、オキソ、フェニル、およびp-トリル基で置換されたピロール環を含む独自の構造が特徴です。その潜在的な生物活性と用途により、さまざまな科学研究分野で関心を集めています。
準備方法
合成経路と反応条件
4-ヒドロキシ-2-オキソ-1-フェニル-N-(p-トリル)-2,5-ジヒドロ-1H-ピロール-3-カルボキサミドの合成は、通常、適切な出発物質を制御された条件下で縮合させることを伴います。一般的な方法の1つは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤とDMAP(4-ジメチルアミノピリジン)などの触媒の存在下、4-ヒドロキシ-2-オキソ-1-フェニル-2,5-ジヒドロ-1H-ピロール-3-カルボン酸をp-トルイジンと反応させることです。反応は通常、ジクロロメタンなどの有機溶媒中で室温で行われ、その後、再結晶またはクロマトグラフィーによって精製されます。
工業生産方法
この化合物の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成手順を拡大することです。これには、反応条件の最適化、大型反応器の使用、および最終生成物の高い収率と純度を確保するための効率的な精製技術の実装が含まれます。
化学反応の分析
反応の種類
4-ヒドロキシ-2-オキソ-1-フェニル-N-(p-トリル)-2,5-ジヒドロ-1H-ピロール-3-カルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシ基は、ケトンまたはアルデヒドを形成するために酸化されます。
還元: オキソ基は、ヒドロキシル基を形成するために還元されます。
置換: フェニル基とp-トリル基は、求電子置換反応または求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: ハロゲン(例:臭素、塩素)や求核剤(例:アミン、チオール)などの試薬を適切な条件下で使用できます。
生成される主な生成物
酸化: ケトンまたはアルデヒドの生成。
還元: アルコールの生成。
置換: さまざまな官能基を持つ置換誘導体の生成。
科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤またはモジュレーターとしての可能性について調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について探求されています。
産業: 新素材の開発や化学反応の触媒としての可能性があります。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
4-ヒドロキシ-2-オキソ-1-フェニル-N-(p-トリル)-2,5-ジヒドロ-1H-ピロール-3-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。その活性部位に結合することによって特定の酵素を阻害し、その活性を阻害する可能性があります。この化合物の構造により、さまざまな生物学的経路と相互作用することができ、その観察された生物学的効果につながる可能性があります。
類似の化合物との比較
類似の化合物
- 4-ヒドロキシ-2-オキソ-1-フェニル-N-(ピリジン-4-イル)-1,2-ジヒドロキノリン-3-カルボキサミド
- 4-ヒドロキシ-2-キノロン誘導体
- キノロン-カルボキサミド化合物
独自性
4-ヒドロキシ-2-オキソ-1-フェニル-N-(p-トリル)-2,5-ジヒドロ-1H-ピロール-3-カルボキサミドは、ピロール環に対する特定の置換パターンにより、独特の化学的および生物学的特性を備えています。ヒドロキシ、オキソ、フェニル、およびp-トリル基の組み合わせは、科学研究における多様な用途を持つマルチターゲット剤としての可能性に寄与しています。
類似化合物との比較
Similar Compounds
- 4-Hydroxy-2-oxo-1-phenyl-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide
- 4-Hydroxy-2-quinolinone derivatives
- Quinolinone–carboxamide compounds
Uniqueness
4-Hydroxy-2-oxo-1-phenyl-N-(p-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of hydroxy, oxo, phenyl, and p-tolyl groups contributes to its potential as a multi-target agent with diverse applications in scientific research.
特性
分子式 |
C18H16N2O3 |
|---|---|
分子量 |
308.3 g/mol |
IUPAC名 |
3-hydroxy-N-(4-methylphenyl)-5-oxo-1-phenyl-2H-pyrrole-4-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-12-7-9-13(10-8-12)19-17(22)16-15(21)11-20(18(16)23)14-5-3-2-4-6-14/h2-10,21H,11H2,1H3,(H,19,22) |
InChIキー |
DGMKRIKZWVAOLV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(CN(C2=O)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11809678.png)



